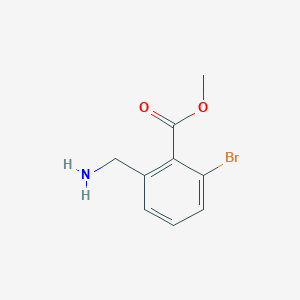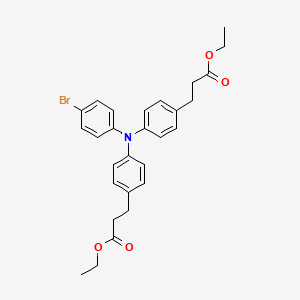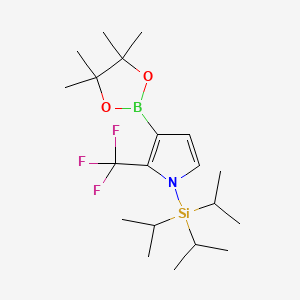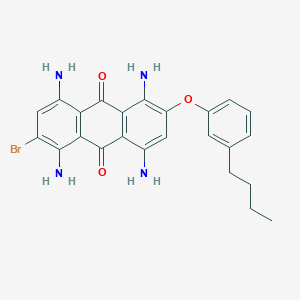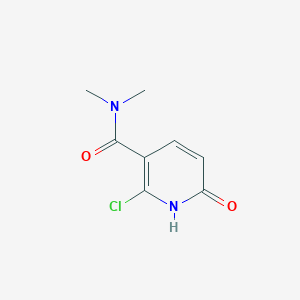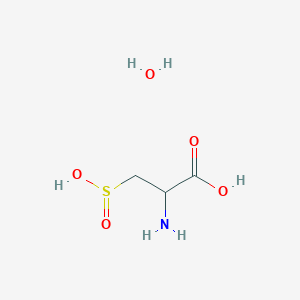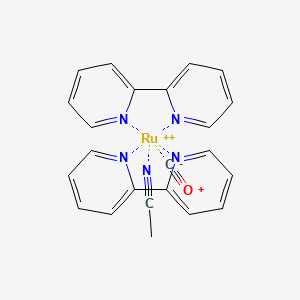
(Acetonitrile)(2,2'-bipyridine-N,N')carbonylruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is a coordination compound that features a ruthenium center coordinated to acetonitrile, 2,2’-bipyridine, and a carbonyl group. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium typically involves the reaction of a ruthenium precursor with 2,2’-bipyridine and acetonitrile under controlled conditions. One common method involves the use of [Ru(bpy)2Cl2]·2H2O (where bpy = 2,2’-bipyridine) as the ruthenium source. The reaction is carried out in an acetonitrile solvent, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center .
Industrial Production Methods
Industrial production methods for such complexes often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new ruthenium complexes with different ligands .
Applications De Recherche Scientifique
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium involves its ability to undergo photoinduced electron transfer reactions. Upon light absorption, the compound can enter an excited state, which facilitates the transfer of electrons to or from other molecules. This property is particularly useful in applications like photodynamic therapy and solar energy conversion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II): Known for its use in electrochemiluminescence and as a photosensitizer in solar cells.
Bis(2-phenylpyridine-C,N’)bis(acetonitrile)iridium(III): Used in similar applications but with iridium as the central metal.
Diammine(2,2’-bipyridine)bis(thiocyanato)cobalt(III): Another coordination complex with cobalt, used in various catalytic processes.
Uniqueness
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is unique due to its combination of ligands, which provide a balance of stability and reactivity. The presence of acetonitrile and 2,2’-bipyridine allows for versatile coordination chemistry, while the carbonyl group enhances its electronic properties, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C23H19N5ORu+2 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
acetonitrile;carbon monoxide;2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/2C10H8N2.C2H3N.CO.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-3;1-2;/h2*1-8H;1H3;;/q;;;;+2 |
Clé InChI |
MSOBFZFCSYJRRT-UHFFFAOYSA-N |
SMILES canonique |
CC#N.[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

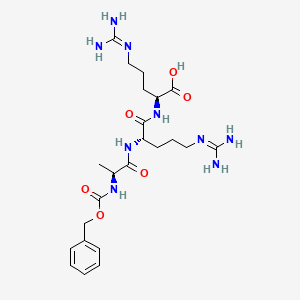

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
